3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile
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Overview
Description
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a biphenyl group attached to a benzonitrile moiety through a conjugated enone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 4-biphenylcarboxaldehyde with benzonitrile in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enone linkage to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone linkage allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity but lacking the biphenyl and enone groups.
4-Biphenylcarboxaldehyde: Shares the biphenyl group but differs in functional groups.
Acetophenone: Contains a similar enone linkage but lacks the biphenyl and nitrile groups.
Uniqueness
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its combination of biphenyl, enone, and nitrile functionalities. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
62584-57-0 |
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Molecular Formula |
C22H15NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenylphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C22H15NO/c23-16-18-6-4-5-17(15-18)9-14-22(24)21-12-10-20(11-13-21)19-7-2-1-3-8-19/h1-15H |
InChI Key |
IXXJQJVDZIFJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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